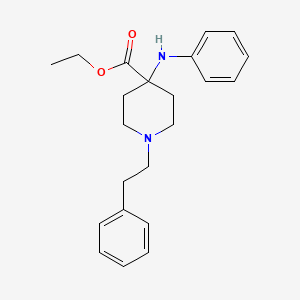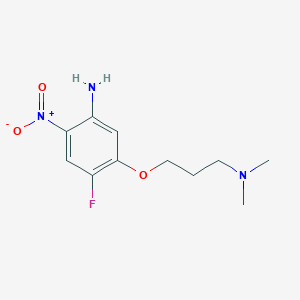
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C16H15FO4. This compound is a derivative of benzoic acid and features a fluorine atom, a methoxy group, and a phenylmethyl ether group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate typically involves the esterification of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzoic acid.
Reduction: Formation of 3-fluoro-4-(methyloxy)-5-[(phenylmethyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy groups contribute to its reactivity and binding affinity with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: Similar structure but lacks the phenylmethyl ether group.
Methyl 4-fluoro-3-methoxybenzoate: Similar structure with different positioning of the fluorine and methoxy groups.
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(benzyloxy)-5-fluoro-4-methoxybenzoate is unique due to the presence of the phenylmethyl ether group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.
Propiedades
Fórmula molecular |
C16H15FO4 |
|---|---|
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
methyl 3-fluoro-4-methoxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO4/c1-19-15-13(17)8-12(16(18)20-2)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clave InChI |
XTNYGIQYUUTCEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)C(=O)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide](/img/structure/B8324581.png)



![[2,4']Bithiazol-2'-ylmethanol](/img/structure/B8324616.png)




